5-Hydroxy-7,11-dimethyldodec-10-en-3-one

Description

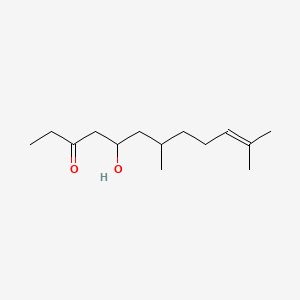

5-Hydroxy-7,11-dimethyldodec-10-en-3-one (CAS: 26446-31-1; EC: 247-699-0) is a hydroxy-substituted aliphatic ketone with a 12-carbon backbone. Its structure includes a hydroxyl group at position 5, methyl groups at positions 7 and 11, a double bond at position 10, and a ketone at position 3 (Figure 1).

Properties

CAS No. |

68922-12-3 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

5-hydroxy-7,11-dimethyldodec-10-en-3-one |

InChI |

InChI=1S/C14H26O2/c1-5-13(15)10-14(16)9-12(4)8-6-7-11(2)3/h7,12,14,16H,5-6,8-10H2,1-4H3 |

InChI Key |

LZCOUZAIBZKDOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(CC(C)CCC=C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the Carbon Skeleton: The initial step involves constructing the carbon skeleton through a series of reactions such as aldol condensation or Grignard reactions.

Introduction of Functional Groups: The hydroxyl group and double bond are introduced through specific reactions like hydroboration-oxidation or Wittig reactions.

Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

Catalysts: Employing catalysts to enhance reaction rates and yields.

Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7,11-dimethyldodec-10-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-7,11-dimethyldodec-10-en-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways: The compound can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Despite its distinct aliphatic backbone, 5-Hydroxy-7,11-dimethyldodec-10-en-3-one shares functional groups (hydroxyl, methyl, ketone) with other natural products. Below is a comparative analysis based on structural analogs and their reported activities:

Aliphatic Ketones and Hydroxy-Ketones

No direct analogs of this compound are described in the evidence. However, other aliphatic ketones, such as phytol derivatives (e.g., 2-monopalmitin, EC: 247-699-0), are noted for their roles in plant extracts but lack the hydroxyl and methyl branching complexity seen in the target compound .

Flavonoids with Hydroxy/Methoxy Substitutions

While structurally distinct, flavonoids like 5-hydroxy-7,4’-dimethoxyflavone (CAS: 1142-43-4) and salvigenin (CAS: 19103-54-9) share hydroxyl and methoxy groups. These compounds exhibit significant antifungal and cytotoxic activities:

- Salvigenin : Constitutes 11.06% of A. producta root extracts and 12.09% of stem extracts, though its bioactivity is unspecified .

Stilbenes and Chalcones

Compounds like trans-3,4,4’,5-tetramethoxystilbene and 4,4’,6’-trimethoxychalcone share methyl/methoxy substitutions but feature aromatic backbones. These are cytotoxic in bioassay-guided studies, unlike the aliphatic target compound .

Structural and Functional Group Analysis

| Feature | 5-Hydroxy-7,11-dimethyldodec-10-en-3-one | 5-hydroxy-7,4’-dimethoxyflavone | Salvigenin |

|---|---|---|---|

| Backbone | Aliphatic chain | Flavone (aromatic) | Flavone (aromatic) |

| Functional Groups | -OH, -CH3, -C=O, C=C | -OH, -OCH3 | -OCH3, -OCH3 |

| Bioactivity | Not reported | Antifungal, efflux pump inhibition | Not specified |

| Natural Source | Not specified | Combretum zeyheri leaves | A. producta roots |

| CAS/EC | 26446-31-1 / 247-699-0 | 1142-43-4 / 214-535-4 | 19103-54-9 / Not given |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.